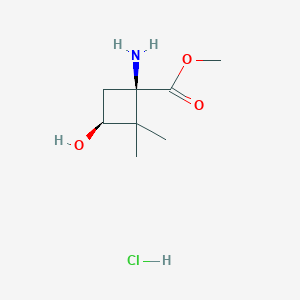
Methyl (1R,3S)-1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (1R,3S)-1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate; hydrochloride is a complex organic compound. This compound is notable for its unique structural properties, characterized by a cyclobutane ring with diverse functional groups. It holds significant potential in various scientific domains due to its chemical stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: : This compound can be synthesized through multiple steps involving the condensation of suitable precursors. Typically, the synthesis begins with the cyclization of appropriate diene and alkyne derivatives, followed by amination and esterification reactions. This involves carefully controlled reaction conditions including temperature, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: : Industrial production scales up these processes, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures the precise addition of reagents and optimal reaction parameters, leading to efficient and cost-effective production.
Types of Reactions
Oxidation: : The hydroxyl group can undergo oxidation to form corresponding carbonyl compounds.
Reduction: : The amino group can be reduced under hydrogenation conditions.
Substitution: : The compound can participate in various nucleophilic substitution reactions due to its reactive amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Palladium on carbon is frequently used as a catalyst for hydrogenation.
Substitution: : Reagents such as alkyl halides in the presence of base catalysts are typical.
Major Products: : Reactions yield diverse products ranging from ketones and alcohols to substituted cyclobutane derivatives, depending on the reagents and conditions employed.
科学研究应用
Chemistry: : Used as a key intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: : In studies involving enzyme interactions and as a building block for peptide synthesis.
Medicine: : Explored for its potential as a pharmaceutical intermediate and its role in drug development, particularly for its biological activity.
Industry: : Utilized in the production of fine chemicals and as a precursor for material science applications.
作用机制
Mechanism: : The biological activity of Methyl (1R,3S)-1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate; hydrochloride is primarily through its interaction with specific molecular targets such as enzymes or receptors. It can act as an inhibitor or activator, depending on the nature of the interaction.
Molecular Targets and Pathways: : This compound typically interacts with proteins involved in metabolic pathways, influencing cellular processes by modifying enzyme activities or signaling pathways.
相似化合物的比较
When compared to similar compounds such as methylcyclobutane derivatives, its unique structure allows for distinct reactivity and interaction profiles. For instance, the presence of both amino and hydroxyl groups enables dual reactivity, making it more versatile in synthetic applications.
Similar Compounds
1-amino-2-hydroxy-3-methylcyclobutane
1-amino-3-hydroxy-2,2-dimethylcyclobutane
These analogs have slight variations in their functional groups, which influence their chemical behavior and application potential. Methyl (1R,3S)-1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate; hydrochloride stands out due to its balanced reactivity and stability.
This compound is a testament to the intricate art of chemical synthesis and its potential to drive forward scientific innovation across diverse fields.
属性
IUPAC Name |
methyl (1R,3S)-1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-7(2)5(10)4-8(7,9)6(11)12-3;/h5,10H,4,9H2,1-3H3;1H/t5-,8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBBPJXOVVEWGS-XMLTWROESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1(C(=O)OC)N)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C[C@@]1(C(=O)OC)N)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3Z)-1-benzyl-3-{[(2,4-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2912560.png)
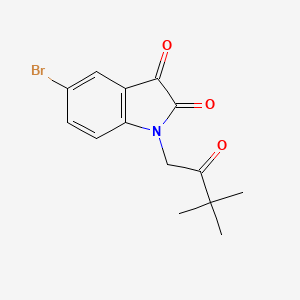
![N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)amino]acetamide](/img/structure/B2912563.png)
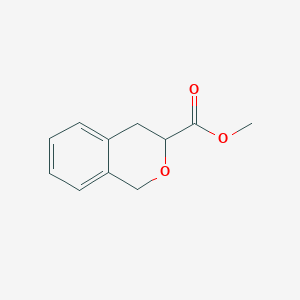
![4-[(3,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-(methylsulfanyl)pyrimidine](/img/structure/B2912565.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2912566.png)
![2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2912568.png)
![5-(2-benzylsulfanylacetyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2912569.png)
![N-[1-(furan-2-yl)propan-2-yl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2912571.png)
![3-methyl-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2912573.png)
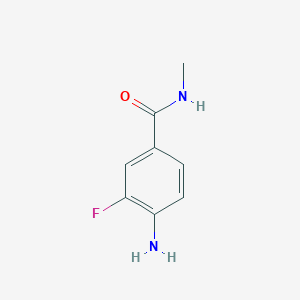
![6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2912576.png)
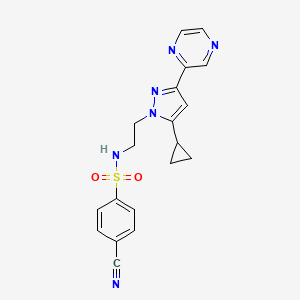
![3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione](/img/structure/B2912580.png)
